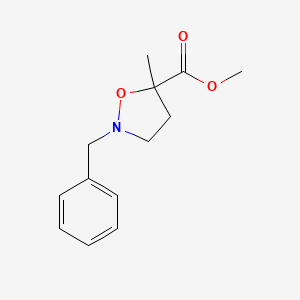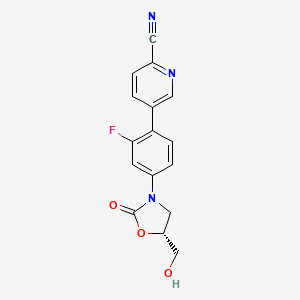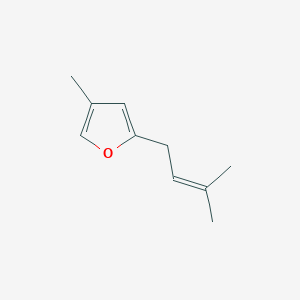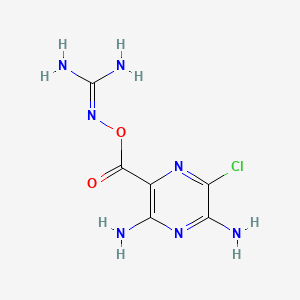![molecular formula C9H5NO2 B15211918 Furo[3,2-f][1,2]benzoxazole CAS No. 267-57-2](/img/structure/B15211918.png)
Furo[3,2-f][1,2]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuro[5,6-d]isoxazole is a heterocyclic compound that combines the structural motifs of benzofuran and isoxazole These structures are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[5,6-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethyl-4-nitroisoxazole with salicylaldehydes to form nitrostyrylisoxazoles, which are then cyclized with ethyl bromoacetate and triethylamine to yield ethyl 2,3-dihydro-3-[(3-methyl-4-nitro-5-isoxazolyl)methyl]benzofuran-2-carboxylates. Reductive cyclization with tin(II) chloride in methanol completes the synthesis .
Industrial Production Methods
Industrial production methods for benzofuro[5,6-d]isoxazole are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzofuro[5,6-d]isoxazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-methanol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of benzofuro[5,6-d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerase IV in bacteria, leading to antibacterial effects . The presence of functional groups like halogens, nitro, and hydroxyl groups at specific positions enhances its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A related compound with a fused benzene and furan ring, known for its antimicrobial properties.
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom, used in various pharmaceuticals.
Uniqueness
Benzofuro[5,6-d]isoxazole is unique due to its combined structural features of benzofuran and isoxazole, which confer a wide range of biological activities. This hybrid structure allows for enhanced interactions with biological targets, making it a promising candidate for drug development.
Properties
CAS No. |
267-57-2 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[3,2-f][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-11-8-4-9-7(3-6(1)8)5-10-12-9/h1-5H |
InChI Key |
ZWUILGZNFOGZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC3=C(C=C21)C=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)

![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)

![2-[2-(Phenylselanyl)prop-2-en-1-yl]furan](/img/structure/B15211856.png)


![[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B15211874.png)

![Ethanol, 2-[2-[[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B15211883.png)




